molecular formula C22H16N2O B14201403 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine CAS No. 918941-06-7

1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine

Cat. No.: B14201403
CAS No.: 918941-06-7
M. Wt: 324.4 g/mol
InChI Key: GTCWRQRAVXGRTO-UHFFFAOYSA-N
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Description

1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes both pyridine and phenyl groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine involves several steps and specific reaction conditions One common synthetic route involves the reaction of 4-phenylpyridine with a suitable oxidizing agent to introduce the oxo group at the 1-positionThe reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-Oxo-4-phenyl-2-(4-phenylpyridin-2-yl)-1lambda~5~-pyridine include other heterocyclic compounds with pyridine and phenyl groups. Examples include:

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit unique biological activities.

    Tetrahydroisoquinolones: These compounds are synthesized through similar synthetic routes and have applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxo and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918941-06-7

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

1-oxido-4-phenyl-2-(4-phenylpyridin-2-yl)pyridin-1-ium

InChI

InChI=1S/C22H16N2O/c25-24-14-12-20(18-9-5-2-6-10-18)16-22(24)21-15-19(11-13-23-21)17-7-3-1-4-8-17/h1-16H

InChI Key

GTCWRQRAVXGRTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=[N+](C=CC(=C3)C4=CC=CC=C4)[O-]

Origin of Product

United States

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